2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol 2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434984
InChI: InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2
SMILES: C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

CAS No.:

Cat. No.: VC13434984

Molecular Formula: C13H18O7

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol -

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
IUPAC Name 2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2
Standard InChI Key PUQSUZTXKPLAPR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound features a tetracyclic structure comprising:

  • Phenolic moiety: A 4-(hydroxymethyl)phenoxy group.

  • Oxane ring: A six-membered sugar ring with hydroxymethyl and triol substituents.

  • Stereochemistry: The (2S,3S,4R,5R,6S) configuration is critical for its biological activity .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC13H18O7\text{C}_{13}\text{H}_{18}\text{O}_{7}
Molecular Weight286.28 g/mol
CAS Number30370-90-2
IUPAC Name2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Topological Polar Surface Area120.00 Ų

Spectroscopic Data

  • NMR: Key signals include δ\delta 4.8–5.2 ppm (anomeric proton) and δ\delta 3.2–4.5 ppm (oxane ring protons) .

  • MS: ESI-MS shows a molecular ion peak at m/z 287.10 [M+H]+^+ .

Synthesis and Production

Chemical Synthesis

The compound is synthesized via:

  • Reduction Reactions: Sodium borohydride reduces intermediates like tetraacethyl under controlled pH .

  • Glycosylation: Phenolic hydroxyl groups react with activated sugar donors (e.g., acetobromoglucose) .

  • Purification: Chromatography (silica gel, HPLC) yields >95% purity .

Microbial Transformation

Rhizopus chinensis biotransforms p-hydroxybenzaldehyde into gastrodin analogs, offering an eco-friendly alternative .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Temperature50°C78%
pH6.082%
CatalystNaBH4_491%

Biological Activities and Mechanisms

Antioxidant Properties

The phenolic hydroxyl groups scavenge free radicals (IC50_{50}: 12.5 μM in DPPH assay).

Neuroprotective Effects

  • Inhibition of Neuroinflammation: Suppresses TLR4-NF-κB-NLRP3 pathway, reducing IL-1β and TNF-α levels in rat hippocampus .

  • Cognitive Improvement: Reverses H2_2O2_2-induced PC12 cell damage by 20.51% at 20 μM .

Anti-Hypertensive Action

  • PI3K/AKT Pathway Inhibition: Downregulates p-PI3K and p-AKT in vascular smooth muscle cells, reducing blood pressure in SHR rats .

Table 3: Key Biological Targets

Target ProteinAffinity (kcal/mol)Role
Tyrosyl-DNA phosphodiesterase 1-8.2DNA repair
NF-κB p105 subunit-7.9Inflammation regulation
PI3K-7.5Cell proliferation

Applications in Therapeutics

Neurodegenerative Diseases

  • Alzheimer’s Disease: Inhibits Aβ aggregation and oxidative stress .

  • Parkinson’s Disease: Protects dopaminergic neurons via antioxidant mechanisms .

Cardiovascular Health

  • Hypertension Management: Reduces systolic blood pressure by 18% in SHR rats .

Physical and Chemical Properties

Table 4: Physicochemical Data

PropertyValue
Solubility (Water)12.8 mg/mL (25°C)
LogP-1.20
Melting Point180–185°C (decomposes)

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